- The synthesis and properties of 2-azetidinone and the synthesis, properties, and reactions of alkyl dichloromethyl disultides1966, , ,,
Cas no 930-21-2 (azetidin-2-one)

azetidin-2-one structure
Productnaam:azetidin-2-one
azetidin-2-one Chemische en fysische eigenschappen
Naam en identificatie
-
- Azetidin-2-one
- 2-Azacyclobutanone
- 2-Azetidinone
- Azetan-2-one
- 2-oxoazetidine
- 4-oxo-azetidine
- PROPIOLACTAM
- Azetidinone
- beta-Propiolactam
- beta-Lactam
- azetidine-2-one
- 2-Azetdinone
- Epitope ID:141488
- KSC257I5N
- MNFORVFSTILPAW-UHFFFAOYSA-N
- BCP28406
- STR01840
- SBB056216
- BBL100059
- STL511031
- TRA0015141
- ST2406634
- AB0027715
- W9581
- 67944-EP2
- 2-Azetidone
- 3-Aminopropanoic acid lactam
- 3-Aminopropionic acid lactam
- β-Alanine, lactam
- β-Propiolactam
- 930-21-2
- PS-9375
- MFCD00013328
- J-519610
- EN300-70816
- betaPropiolactam
- 2-azetidinone; 2-azacyclobutanone
- CHEBI:35627
- beta-Lactams
- CHEBI:327119
- DTXSID30239225
- LCZC2198
- AKOS005255094
- 2Azacyclobutanone
- CS-W011364
- Q21099588
- DTXCID50161716
- SB50691
- 2-Azetidinone, 98%
- CHEMBL344042
- azetidin-2-one
-
- MDL: MFCD00013328
- Inchi: 1S/C3H5NO/c5-3-1-2-4-3/h1-2H2,(H,4,5)
- InChI-sleutel: MNFORVFSTILPAW-UHFFFAOYSA-N
- LACHT: O=C1CCN1
Berekende eigenschappen
- Exacte massa: 71.03710
- Monoisotopische massa: 71.037113783g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 5
- Aantal draaibare bindingen: 0
- Complexiteit: 59.9
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.8
- Topologisch pooloppervlak: 29.1
- Aantal tautomers: 3
- Oppervlakte lading: 0
Experimentele eigenschappen
- Kleur/vorm: Not determined
- Dichtheid: 1.0347 (rough estimate)
- Smeltpunt: 74-76 °C (lit.)
- Kookpunt: 106 °C/15 mmHg(lit.)
- Brekindex: 1.4035 (estimate)
- Oplosbaarheid: chloroform: very soluble(lit.)
- PSA: 29.10000
- LogboekP: -0.16490
- Oplosbaarheid: Not determined
azetidin-2-one Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Danger
- Gevaarverklaring: H314
- Waarschuwingsverklaring: P280-P305+P351+P338-P310
- Vervoersnummer gevaarlijk materiaal:UN 3263 8/PG 2
- WGK Duitsland:3
- Code gevarencategorie: 34
- Veiligheidsinstructies: S26-S36/37/39-S45
-
Identificatie van gevaarlijk materiaal:
- Gevaarklasse:8
- Opslagvoorwaarde:2-8°C
- Verpakkingsgroep:III
- PackingGroup:Ⅱ
- Veiligheidstermijn:8
- Risicozinnen:R34
azetidin-2-one Douanegegevens
- HS-CODE:2933790090
- Douanegegevens:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
azetidin-2-one Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-W011364-100mg |
Azetidin-2-one |
930-21-2 | ≥99.0% | 100mg |
$67.0 | 2022-04-26 | |
abcr | AB240775-10 g |
Azetidin-2-one, 97%; . |
930-21-2 | 97% | 10 g |
€326.90 | 2023-07-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD71042-100mg |
Azetidin-2-one |
930-21-2 | 97% | 100mg |
¥29.0 | 2024-04-17 | |
Enamine | EN300-70816-0.05g |
azetidin-2-one |
930-21-2 | 94% | 0.05g |
$19.0 | 2023-02-12 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A139449-100mg |
azetidin-2-one |
930-21-2 | ≥97% | 100mg |
¥29.90 | 2023-09-04 | |
Ambeed | A250783-100mg |
Azetidin-2-one |
930-21-2 | 97% | 100mg |
$6.0 | 2025-02-24 | |
Ambeed | A250783-5g |
Azetidin-2-one |
930-21-2 | 97% | 5g |
$48.0 | 2025-02-24 | |
Chemenu | CM200383-25g |
Azetidin-2-one |
930-21-2 | 95%+ | 25g |
$342 | 2024-07-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD71042-1g |
Azetidin-2-one |
930-21-2 | 97% | 1g |
¥86.0 | 2024-04-17 | |
eNovation Chemicals LLC | D641496-1g |
2-Azetidinone |
930-21-2 | 95% | 1g |
$300 | 2024-06-05 |
azetidin-2-one Productiemethode
Synthetic Routes 1
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, 25 - 30 °C
1.2 Reagents: Lawesson's reagent ; 30 min, 25 - 30 °C; 30 °C → 0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, 25 - 30 °C
1.4 Reagents: Water
1.2 Reagents: Lawesson's reagent ; 30 min, 25 - 30 °C; 30 °C → 0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, 25 - 30 °C
1.4 Reagents: Water
Referentie
- Use of 2,2'-dibenzothiazolyl disulfide-triphenylphosphine and Lawesson's Reagent in the cyclization of β-amino acidsBulletin of the Chemical Society of Japan, 2006, 79(11), 1748-1752,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Tetraethylammonium perchlorate Solvents: Dimethylformamide
Referentie
- Electrochemical process for the preparation of lactams unsubstituted at the nitrogen, Italy, , ,
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Synthetic Routes 7
Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide Catalysts: Catalase , Mannitol dehydrogenase (NAD) , Alcohol dehydrogenase , 4H-Benz[g]imidazo[1,2,3-ij]pteridin-12-ium, 1,2,5,6-tetrahydro-4,6-dioxo-9-(trif… Solvents: Water ; 24 h, pH 8, 30 °C
Referentie
- Method for synthesizing lactam compound with high catalytic efficiency, China, , ,
Synthetic Routes 8
Synthetic Routes 9
Reactievoorwaarden
1.1 Reagents: 1,2-Dimethoxyethane , Tetraethylammonium perchlorate Solvents: Dimethylformamide
Referentie
- Electrodic cleavage of the nitrogen-sulfur bond in N-tosylcarboxamides. A new entry to N-unsubstituted lactamsJournal of the Chemical Society, 1992, (15), 2001-4,
Synthetic Routes 10
Synthetic Routes 11
Reactievoorwaarden
1.1 Reagents: Sodium azide Solvents: Acetone
Referentie
- Cyclopropanone reactions. Cyclobutanone derivatives from vinylic and acetylenic cyclopropanolsJournal of the American Chemical Society, 1969, 91(9), 2375-6,
Synthetic Routes 12
Reactievoorwaarden
1.1 Reagents: Azobisisobutyronitrile , Tributylstannane Solvents: Benzene ; 80 °C
Referentie
- Suppressed β-Effect of Silicon in 3-Silylated Monocyclic β-Lactams: The Role of AntiaromaticityOrganic Letters, 2009, 11(24), 5722-5725,
Synthetic Routes 13
Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Ethanol
1.2 Reagents: Amberlite
1.2 Reagents: Amberlite
Referentie
- Oxidation of 3-alkylidene-β-lactams. Preparation of 3-alkenyl-3-hydroxy-β-lactamsCanadian Journal of Chemistry, 1988, 66(2), 304-9,
Synthetic Routes 14
Reactievoorwaarden
Referentie
- Synthesis, characterization and anti-microbial evaluation of azetidinoneWorld Journal of Pharmacy and Pharmaceutical Sciences, 2021, 10(8), 2450-2465,
Synthetic Routes 15
Reactievoorwaarden
1.1 Reagents: (Chloromethylene)dimethylammonium chloride Solvents: Acetonitrile ; 30 min, 0 °C
1.2 Reagents: Triethylamine Solvents: Acetonitrile ; 0 °C; overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Triethylamine Solvents: Acetonitrile ; 0 °C; overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referentie
- (Chloromethylene)dimethylammonium chloride. A highly efficient reagent for the synthesis of β-lactams from β-amino acidsJournal of Chemical Research, 2005, (11), 705-707,
Synthetic Routes 16
Reactievoorwaarden
1.1 Reagents: 4-(Dimethylamino)pyridine , (+)-Methyl lactate ; 40 min, rt; rt → 2 °C
1.2 Reagents: Triethyl phosphite ; 2 °C; 5 h, 2 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 55 °C
1.4 Reagents: tert-Butyldimethylsilyl chloride
1.5 Solvents: Toluene ; rt → -3 °C; 3 h, -3 °C; -3 °C → -4 °C
1.6 Reagents: Sodium sulfite Solvents: Water ; 4 °C → rt
1.2 Reagents: Triethyl phosphite ; 2 °C; 5 h, 2 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 55 °C
1.4 Reagents: tert-Butyldimethylsilyl chloride
1.5 Solvents: Toluene ; rt → -3 °C; 3 h, -3 °C; -3 °C → -4 °C
1.6 Reagents: Sodium sulfite Solvents: Water ; 4 °C → rt
Referentie
- Method for preparation of 2-azetidinone, China, , ,
Synthetic Routes 17
Reactievoorwaarden
1.1 Reagents: Sodium periodate , Ruthenium tetroxide Solvents: Ethyl acetate , Water
Referentie
- Ruthenium tetroxide oxidation of N-alkyllactamsChemical & Pharmaceutical Bulletin, 1987, 35(1), 357-63,
Synthetic Routes 18
Reactievoorwaarden
Referentie
- Product class 2: cycloalkanolsScience of Synthesis, 2008, 36, 459-530,
Synthetic Routes 19
Reactievoorwaarden
1.1 Reagents: Potassium borohydride Solvents: Water
Referentie
- A novel preparation of 4-unsubstituted β-lactamsHeterocycles, 1985, 23(2), 265-72,
azetidin-2-one Raw materials
- 3-aminopropan-1-ol
- 1-Ethoxycyclopropanol
- 4-oxoazetidin-2-yl acetate
- Cyclopropanone
- 2-Azetidinone, 1-(1-methylethyl)-
- 1-(4-methylphenyl)sulfonylazetidin-2-one
- 2-Azetidinone, 4-(phenylthio)-, (R)-
- β-Alanine
- Methyl 3-aminopropanoate
- Chlorosulfonyl isocyanate
- Ethyl 3-aminopropanoate
azetidin-2-one Preparation Products
azetidin-2-one Gerelateerde literatuur
-
1. A green, chemoselective, and practical approach toward N-(2-azetidinonyl) 2,5-disubstituted pyrrolesDebasish Bandyopadhyay,Elvira Rhodes,Bimal K. Banik RSC Adv. 2013 3 16756
-
Farida Tripodi,Federico Dapiaggi,Fulvia Orsini,Roberto Pagliarin,Guido Sello,Paola Coccetti Med. Chem. Commun. 2018 9 843
-
Dinesh R. Garud,Masaki Makimura,Mamoru Koketsu New J. Chem. 2011 35 581
-
4. Stereocontrol in organic synthesis using silicon-containing compounds. A formal synthesis of (±)-thienamycinIan Fleming,Jeremy D. Kilburn J. Chem. Soc. Perkin Trans. 1 1998 2663
-
Rafa? Kutaszewicz,Barbara Grzeszczyk,Marcin Górecki,Olga Staszewska-Krajewska,Bart?omiej Furman,Marek Chmielewski Org. Biomol. Chem. 2019 17 6251
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:930-21-2)azetidin-2-one

Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):213.0